B1192476 CCX872

CCX872

Numéro de catalogue: B1192476
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCX872, also known as this compound-B, is a potent and orally active CCR2 antagonist with potential immunomodulating and antineoplastic activities. This compound-B specifically binds to CCR2 and prevents the binding to its cognate endothelium-derived chemokine ligand CCL2 (monocyte chemoattractant protein-1 or MCP1). This may result in the inhibition of both CCR2 activation and CCR2-mediated signal transduction, which may inhibit inflammatory processes, angiogenesis, tumor cell migration, and tumor cell proliferation.

Applications De Recherche Scientifique

Oncology Applications

1.1 Mechanism of Action

CCX872 inhibits CCR2, thereby preventing the recruitment of myeloid-derived suppressor cells (MDSCs) and other immune cells to tumor microenvironments. This action is particularly relevant in cancers such as pancreatic cancer, where MDSCs contribute to immune suppression and tumor progression.

1.2 Clinical Trials

  • Phase Ib Trial in Pancreatic Cancer : A significant study evaluated this compound in combination with FOLFIRINOX (a standard chemotherapy regimen) for patients with locally advanced or metastatic pancreatic cancer. The trial demonstrated an overall survival rate of 29% at 18 months, which is notably higher than the historical rate of 18.6% with FOLFIRINOX alone . The trial's design included pharmacokinetic and pharmacodynamic assessments, confirming that this compound effectively blocked CCR2 activity in treated patients .
  • Preclinical Studies : In rodent models, this compound has shown efficacy in reducing tumor growth by inhibiting the recruitment of MDSCs . The results from these studies support its use as a novel immunotherapeutic agent aimed at enhancing anti-tumor immunity.
Study TypePopulationTreatmentOutcome
Phase Ib Trial50 patients with pancreatic cancerThis compound + FOLFIRINOX29% overall survival at 18 months
Preclinical StudyRodent xenograft modelsThis compoundReduced tumor growth

Nephrology Applications

2.1 Treatment of Focal Segmental Glomerulosclerosis (FSGS)

This compound has been evaluated for its effects on renal diseases, particularly in models of FSGS. Research indicates that it significantly reduces urinary albumin-to-creatinine ratio (UACR), demonstrating rapid and sustained renal protection . The combination of this compound with renin-angiotensin-aldosterone system (RAAS) blockade showed superior efficacy compared to RAAS blockade alone.

Study TypeModelTreatmentKey Findings
Preclinical StudyAdriamycin-induced FSGSThis compoundMarked reduction in renal damage
Preclinical Study5/6 Nephrectomy modelThis compound + RAAS blockadeImproved renal function

Neuroinflammation Applications

3.1 Traumatic Brain Injury (TBI)

This compound has been investigated for its potential benefits in neuroinflammatory conditions following TBI. Studies have shown that it can reduce the accumulation of inflammatory macrophages in the brain, thereby mitigating neurotoxic effects and preserving cognitive function . This suggests a novel therapeutic window for treating neuroinflammation through CCR2 antagonism.

Study TypeModelTreatmentOutcome
Preclinical StudyTBI modelThis compoundReduced inflammatory macrophage accumulation

Propriétés

Nom IUPAC

N/A

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CCX872;  CCX-872;  CCX 872;  CCX-872-B;  CCX-872 B;  CCX-872B; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.